1-Trityl-D-prolinamide

Description

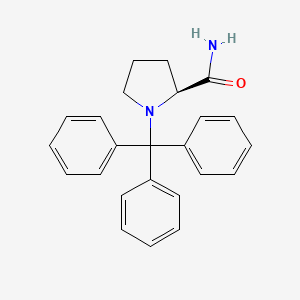

1-Trityl-D-prolinamide is a chiral proline derivative characterized by a triphenylmethyl (trityl) group attached to the nitrogen of the prolinamide backbone. The trityl group is a bulky, lipophilic substituent that imparts significant steric hindrance and influences the compound’s solubility, reactivity, and applications in asymmetric catalysis and peptide synthesis. The D-proline configuration ensures enantioselectivity in reactions, making it valuable in pharmaceutical and synthetic chemistry.

Properties

CAS No. |

82935-40-8 |

|---|---|

Molecular Formula |

C24H24N2O |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(2S)-1-tritylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H24N2O/c25-23(27)22-17-10-18-26(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H2,25,27)/t22-/m0/s1 |

InChI Key |

PMAAPZGIBQTZJI-QFIPXVFZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

1-Trityl-D-prolinamide can be synthesized through several methods. One common approach involves the amidation of D-proline with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of biocatalysts to achieve racemization-free amidation, as described in recent studies .

Chemical Reactions Analysis

1-Trityl-D-prolinamide undergoes various chemical reactions, including:

Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.

Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and reducing agents such as lithium aluminum hydride for reduction reactions. Major products formed from these reactions include trityl cations and the corresponding deprotected amines.

Scientific Research Applications

1-Trityl-D-prolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Trityl-D-prolinamide involves the trityl group acting as a protecting group, which can be selectively removed under specific conditions. The trityl group stabilizes the compound and prevents unwanted side reactions during synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Key Substituents | Molecular Formula | Notable Functional Groups |

|---|---|---|---|

| This compound | Trityl (triphenylmethyl) group | C₂₆H₂₆N₂O | Aromatic rings, amide, chiral proline |

| N-adamantan-2-yl-1-ethyl-D-prolinamide (A0D) | Adamantane group, ethyl chain | C₁₇H₂₈N₂O | Tricyclic adamantane, amide, ethylamine |

| CAS 105959-87-3 | tert-Butoxycarbonyl (Boc), N-methyl | C₁₆H₂₇N₃O₄ | Boc protecting group, methylated amide |

| DL-Alanyl-DL-phenylalanine | Alanyl, phenylalanine side chains | C₁₂H₁₆N₂O₃ | Peptide bond, hydrophobic aromatic group |

- This compound : The trityl group’s three phenyl rings create extreme steric bulk, limiting accessibility to the amide nitrogen. This contrasts with the adamantane group in A0D , which is rigid but less lipophilic .

- CAS 105959-87-3 : The Boc group offers moderate steric protection and is acid-labile, unlike the trityl group, which requires milder acidic conditions for removal .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|

| This compound | 382.50 | Low (lipophilic) | ~5.2 |

| A0D | 276.42 | Moderate (adamantane enhances lipid solubility) | ~3.8 |

| CAS 105959-87-3 | 325.41 | Moderate (Boc increases polarity) | ~2.1 |

| DL-Alanyl-DL-phenylalanine | 236.27 | High (peptide hydrophilicity) | ~0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.